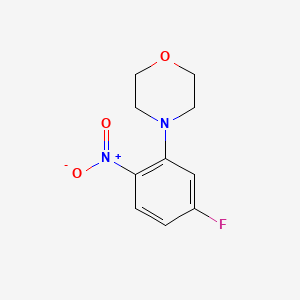
4-(5-Fluoro-2-nitrophenyl)morpholine
Vue d'ensemble
Description
4-(5-Fluoro-2-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C10H11FN2O3 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Characterization : A derivative of 4-(5-Fluoro-2-nitrophenyl)morpholine, specifically 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been synthesized and characterized. This compound demonstrated remarkable anti-TB activity and superior antimicrobial activity, highlighting its potential in the field of medicine (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Activities : Derivatives of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed good to potent antimicrobial and antifungal activities. This underlines the chemical's relevance in the development of new antimicrobial agents (D. B. Janakiramudu et al., 2017).
Continuous Synthesis in Microreactors : The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate in synthesizing Linezolid, was explored in Microfluidic devices. This study is significant for pharmaceutical manufacturing, especially in the context of antibiotic production (H. S. Pereira et al., 2021).
Catalytic Hydrogenation for Pharmaceutical Interests : Gold-supported alumina nanowires catalysts were used for the hydrogenation of 4-(2-fluoro-4-nitrophenyl)-morpholine. This process is crucial for synthesizing compounds of pharmaceutical interest, demonstrating the material's role in facilitating key chemical reactions (K. Shanmugaraj et al., 2020).
Synthesis for Anticancer Applications : The synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for many biologically active compounds, highlights the use of this compound derivatives in developing small molecule inhibitors for anticancer research (Linxiao Wang et al., 2016).
Spectroscopic Research and Molecular Interaction Studies
Spectroscopic Analysis : A novel pharmaceutical compound related to this compound showed unique absorption spectra, indicating its application in sensitive molecular probe development (Ling-tian Tang et al., 2004).
Molecular Docking Studies : The effectiveness of certain compounds synthesized from this compound in binding to biological targets was demonstrated through molecular docking studies. This is vital for drug discovery and understanding molecular interactions (D. B. Janakiramudu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pharmaceuticals , suggesting that it may interact with biological targets in the body.
Mode of Action
As an intermediate in drug synthesis, its primary role may be to contribute structural elements to the final active compound .
Result of Action
As an intermediate in drug synthesis, its effects may be more related to the properties it imparts to the final pharmaceutical compound .
Propriétés
IUPAC Name |
4-(5-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOZRONRHUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)




![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)






